molecular formula C13H18N2O5S B12252668 N-cyclohexyl-4-methoxy-3-nitrobenzene-1-sulfonamide

N-cyclohexyl-4-methoxy-3-nitrobenzene-1-sulfonamide

Cat. No.: B12252668
M. Wt: 314.36 g/mol
InChI Key: FTTAVYQOBBJHIJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxy-3-nitrobenzene-1-sulfonamide: is an organic compound with the molecular formula C14H18N2O4S It is a derivative of benzene sulfonamide, featuring a cyclohexyl group, a methoxy group, and a nitro group attached to the benzene ring

Properties

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

N-cyclohexyl-4-methoxy-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H18N2O5S/c1-20-13-8-7-11(9-12(13)15(16)17)21(18,19)14-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3

InChI Key

FTTAVYQOBBJHIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzene-1-sulfonamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.

    Sulfonation: The sulfonamide group is introduced by reacting the benzene derivative with chlorosulfonic acid, followed by the addition of cyclohexylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other strong bases.

Major Products:

    Reduction: Formation of N-cyclohexyl-4-amino-3-nitrobenzene-1-sulfonamide.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Applied in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methoxy-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-cyclohexyl-4-methyl-3-nitrobenzene-1-sulfonamide
  • N-cycloheptyl-4-methoxy-3-nitrobenzene-1-sulfonamide
  • N-cyclohexyl-3-nitrobenzene-1-sulfonamide

Comparison:

  • N-cyclohexyl-4-methoxy-3-nitrobenzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules.
  • The cyclohexyl group provides steric hindrance, affecting the compound’s overall stability and solubility.
  • The nitro group imparts specific redox properties, making it distinct from other similar compounds.

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